4-Cyclohexyl-4-methylpentan-1-amine
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Overview
Description
4-Cyclohexyl-4-methylpentan-1-amine is an organic compound with the molecular formula C12H25N It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Cyclohexyl-4-methylpentan-1-amine typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the reaction of cyclohexylmethyl ketone with ammonia or a primary amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired amine product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-4-methylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides (e.g., bromoethane) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-Cyclohexyl-4-methylpentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the methyl substituent.
4-Methylcyclohexanamine: Similar but with a different carbon chain length and position of the methyl group.
Properties
CAS No. |
1306604-09-0 |
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Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
4-cyclohexyl-4-methylpentan-1-amine |
InChI |
InChI=1S/C12H25N/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h11H,3-10,13H2,1-2H3 |
InChI Key |
VXZUFDZEHJKZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN)C1CCCCC1 |
Origin of Product |
United States |
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